synthesis and characterization of 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
synthesis and characterization of 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal framework for interacting with various biological targets. Consequently, this scaffold is a cornerstone in modern medicinal chemistry, featured in commercially available drugs and a multitude of compounds under investigation for therapeutic applications, including antitumor, anti-inflammatory, and antiviral agents.[2][3][4]
The specific compound, 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine, is of particular interest to researchers in drug discovery and organic synthesis. The presence of the bromine atom at the C6 position provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[5][6] Simultaneously, the 2-(4-fluorophenyl) group can significantly influence the molecule's pharmacokinetic properties, as fluorine incorporation is a well-established strategy for enhancing metabolic stability and binding affinity.[6] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this valuable building block, grounded in established chemical principles and analytical techniques.
Part 1: Synthesis of 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
The most direct and widely adopted method for constructing the 2-arylimidazo[1,2-a]pyridine core is the condensation reaction between a substituted 2-aminopyridine and an α-haloketone.[1] This approach, often referred to as the Tschitschibabin reaction, offers high efficiency and operational simplicity.
Reaction Principle: One-Pot Condensation and Cyclization
The synthesis proceeds via a two-step, one-pot mechanism. First, the exocyclic nitrogen of 5-bromo-2-aminopyridine performs a nucleophilic attack on the α-carbon of 2-bromo-1-(4-fluorophenyl)ethan-1-one, displacing the bromide ion to form an N-phenacylpyridinium bromide intermediate. In the second step, under the influence of a base, the endocyclic pyridine nitrogen acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
Materials:
-
5-Bromo-2-aminopyridine
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (EtOH), absolute
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-aminopyridine (1.0 eq) and absolute ethanol to form a slurry.
-
Add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.05 eq) to the mixture. A precipitate, the intermediate salt, may form.
-
Add sodium bicarbonate (2.0 eq) to the flask. The base is crucial for facilitating the final cyclization and neutralizing the HBr byproduct.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
Purification and Yield
The crude product typically appears as a light-yellow to brown solid. Purification is effectively achieved through one of two methods:
-
Recrystallization: Dissolving the crude solid in a minimal amount of hot ethyl acetate followed by the slow addition of hexanes until turbidity is observed, then allowing it to cool, often yields high-purity crystals.
-
Column Chromatography: For higher purity, silica gel chromatography using a gradient elution system (e.g., 10% to 30% ethyl acetate in hexanes) is highly effective.
Following purification, yields are typically in the range of 70-90%.
Part 2: Comprehensive Characterization
Unambiguous confirmation of the structure and purity of the synthesized 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is achieved through a combination of spectroscopic and analytical techniques.
Caption: Logic flow for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for elucidating the molecular structure by providing information about the chemical environment and connectivity of hydrogen and carbon atoms.
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
|---|---|---|---|
| H-3 | ~7.8 ppm (s) | ~108 ppm | Singlet, unique proton on the imidazole ring. |
| H-5 | ~7.5 ppm (d) | ~125 ppm | Doublet, ortho coupling to H-7. |
| H-7 | ~7.1 ppm (dd) | ~122 ppm | Doublet of doublets, ortho to H-5 and meta to H-8. |
| H-8 | ~8.1 ppm (s or d) | ~115 ppm | Singlet or small doublet due to meta coupling to H-7. Most deshielded proton on the pyridine ring. |
| H-2', H-6' | ~7.9 ppm (dd) | ~129 ppm (d, J ≈ 8 Hz) | Doublet of doublets due to coupling with H-3'/5' and ¹⁹F. |
| H-3', H-5' | ~7.1 ppm (t) | ~116 ppm (d, J ≈ 22 Hz) | "Triplet" (doublet of doublets with similar J) due to coupling with H-2'/6' and ¹⁹F. |
| C-2 | - | ~145 ppm | Quaternary carbon attached to the fluorophenyl ring. |
| C-6 | - | ~110 ppm | Quaternary carbon attached to Bromine. |
| C-9 (bridgehead) | - | ~143 ppm | Quaternary bridgehead carbon. |
| C-1' | - | ~130 ppm (d, J ≈ 3 Hz) | Quaternary carbon of the fluorophenyl ring attached to the heterocycle. |
| C-4' | - | ~163 ppm (d, J ≈ 250 Hz) | Quaternary carbon attached to Fluorine, large C-F coupling constant. |
Note: Chemical shifts (ppm) and coupling constants (J, in Hz) are approximate and can vary based on solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides definitive evidence for the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance).[7][8]
Table 2: Expected Mass Spectrometry Data (ESI+)
| Ion | Calculated m/z | Expected Observation |
|---|---|---|
| [M+H]⁺ (with ⁷⁹Br) | 304.9984 | A strong signal at ~305.0. |
| [M+H]⁺ (with ⁸¹Br) | 306.9963 | A signal of nearly identical intensity at ~307.0. |
The presence of this isotopic doublet is a hallmark signature for a monobrominated compound, providing strong validation of the synthesis.
X-ray Crystallography
For absolute structural proof, single-crystal X-ray crystallography is the gold standard.[9] Although obtaining suitable crystals can be challenging, the resulting data provides precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. Based on studies of similar structures, such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the molecule is expected to be nearly planar, with a very small dihedral angle between the imidazo[1,2-a]pyridine core and the 4-fluorophenyl ring.[10] This planarity facilitates π-π stacking interactions in the solid state.[10]
Part 3: Applications in Drug Development and Chemical Synthesis
The title compound is not merely a synthetic target but a valuable intermediate for creating more complex molecules. The C6-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions.[11][12]
-
Suzuki-Miyaura Coupling: Reacting the compound with various aryl or heteroaryl boronic acids can introduce diverse substituents at the C6 position, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.[5][13][14][15]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing amine functionalities at the C6 position, a common feature in many pharmacologically active agents.[16][17][18][19]
The strategic placement of the bromine atom, combined with the fluorophenyl moiety, makes 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine a highly strategic building block for generating libraries of novel compounds for high-throughput screening.
Conclusion
This guide has detailed a reliable and efficient synthesis of 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine via a one-pot condensation reaction. The critical aspects of purification and comprehensive characterization using NMR, MS, and X-ray crystallography have been outlined, providing a robust framework for researchers to confirm the identity and purity of the synthesized material. The strategic utility of this compound as a versatile intermediate in medicinal chemistry, particularly for diversification through palladium-catalyzed cross-coupling reactions, underscores its importance for the scientific community engaged in drug discovery and development.
References
- Veer, B., & Singh, R. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences.
- A sustainable approach to the synthesis of 2- arylimidazo[1,2-a]pyridines followed by sequential amino and. (2025). RSC Publishing.
- Nordqvist, A., et al. (n.d.). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. RSC Publishing.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.).
- Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. (n.d.).
- (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC... (n.d.).
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega.
- Nordqvist, A., et al. (n.d.). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.).
- One-pot synthesis of imidazo[1,2-a]pyridine. (n.d.).
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI.
- Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker. (n.d.). Taylor & Francis Online.
- A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... (n.d.).
- A Comparative Guide to the X-ray Crystallography of Novel Imidazole Deriv
- Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024).
- Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (n.d.).
- The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (n.d.).
- Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. (n.d.).
- Wu, Z., Pan, Y., & Zhou, X. (2011).
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.).
- 6-bromo-imidazo[1,2-a]pyridin-8-amine. (n.d.). ChemicalBook.
- Synthesis and structure of 6-bromo-2-(diethoxymethyl)
- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Semantic Scholar.
- The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.).
- 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine. (n.d.). Sigma-Aldrich.
- The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl). (n.d.).
- Bromine. (n.d.). NIST WebBook.
- Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- 6-Bromo-2-Methyl-1h-Imidazo[4,5-B]pyridine. (n.d.). Amanote Research.
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026).
- The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. (n.d.).
- Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry.
- Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (n.d.). PubMed Central.
- (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one. (2021). MDPI.
- Methane, bromo-. (n.d.). NIST WebBook. NIST WebBook.
Sources
- 1. A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Bromine [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
![Chemical structure of 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](https://i.imgur.com/8z2h7jF.png)
